molecular formula C8H10N4S B1268713 6-Ethyl-4-hydrazinothieno[2,3-d]pyrimidine CAS No. 439692-51-0

6-Ethyl-4-hydrazinothieno[2,3-d]pyrimidine

Cat. No. B1268713
M. Wt: 194.26 g/mol
InChI Key: BNTVYPPAVREZHM-UHFFFAOYSA-N
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Description

6-Ethyl-4-hydrazinothieno[2,3-d]pyrimidine is a compound that belongs to the thieno[2,3-d]pyrimidine class, which has been explored for various biological activities and chemical properties. This compound, like others in its class, has been studied for its synthesis methods, molecular structure, and potential applications in medicinal chemistry and other fields.

Synthesis Analysis

The synthesis of 6-Ethyl-4-hydrazinothieno[2,3-d]pyrimidine and its derivatives involves multiple steps, starting from basic thieno[2,3-d]pyrimidine structures. A notable method involves the reaction of ethyl N-(6-ethoxycarbonyl-2-methylthiothieno[2,3-d]pyrimidin-5-yl)formimidate with alkyl- and arylhydrazines, forming modified thieno[2,3-d]pyrimidines (Tumkevičius, 1994).

Molecular Structure Analysis

The molecular structure of 6-Ethyl-4-hydrazinothieno[2,3-d]pyrimidine has been examined through various techniques, including X-ray crystallography. These studies reveal the compound's detailed atomic arrangement and confirm its identity as a dual inhibitor with potential antitumor properties (Gangjee et al., 2009).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including interaction with different reagents to form a diverse range of derivatives. For example, the reaction with hydrazine has been studied, yielding specific derivatives relevant to medicinal chemistry applications (Tumkyavichyus & Matulyauskene, 1987).

Scientific Research Applications

Antimicrobial Evaluation

6-Ethyl-4-hydrazinothieno[2,3-d]pyrimidine and its derivatives have shown potential in antimicrobial applications. Bhuiyan et al. (2006) synthesized a range of thienopyrimidine derivatives, including hydrazinothieno[2,3-d]pyrimidines, and evaluated them for antimicrobial activity, with some derivatives exhibiting pronounced effectiveness (Bhuiyan et al., 2006).

Antiallergenic Activity

A study by Temple et al. (1979) explored the synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, including derivatives of 6-Ethyl-4-hydrazinothieno[2,3-d]pyrimidine, for their antiallergenic activity. These compounds showed oral activity in animal models, suggesting their potential in developing antiallergy agents (Temple et al., 1979).

Synthesis and Structure

Hamed et al. (2008) focused on the synthesis and structural analysis of substituted thieno[2,3-d]pyrimidines, including hydrazino derivatives. Their research contributes to understanding the chemical properties and potential applications of these compounds in various fields (Hamed et al., 2008).

Preparation of Esters and Amides

Santilli et al. (1971) described a novel method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids. This research is significant for developing new synthetic routes and potential applications in pharmaceuticals and material sciences (Santilli et al., 1971).

Molecular Structure Studies

Aleksanyan et al. (1997) conducted a study on the crystal and molecular structure of solvates of pyrimidine derivatives, including hydrazinothieno[2,3-d]pyrimidines. Such structural analyses are crucial for understanding the physical and chemical properties of these compounds (Aleksanyan et al., 1997).

Apoptosis-Inducing Agents in Cancer Research

Gad et al. (2020) discovered new apoptosis-inducing agents for breast cancer based on derivatives of ethyl 2-aminothieno[2,3-d]pyrimidine. This study highlights the potential of thieno[2,3-d]pyrimidine derivatives in developing cancer therapeutics (Gad et al., 2020).

Safety And Hazards

6-Ethyl-4-hydrazinothieno[2,3-d]pyrimidine is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed .

properties

IUPAC Name

(6-ethylthieno[2,3-d]pyrimidin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4S/c1-2-5-3-6-7(12-9)10-4-11-8(6)13-5/h3-4H,2,9H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTVYPPAVREZHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N=CN=C2S1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359186
Record name 6-Ethyl-4-hydrazinothieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethyl-4-hydrazinothieno[2,3-d]pyrimidine

CAS RN

439692-51-0
Record name 6-Ethyl-4-hydrazinothieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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